molecular formula C24H18F3N5O3S2 B2551851 N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896677-96-6

N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2551851
CAS No.: 896677-96-6
M. Wt: 545.56
InChI Key: QMLUNPJTZXXOGA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a 1,2,4-triazole core substituted with a 3-(trifluoromethyl)phenyl group at position 4 and a benzo[d]thiazol-2-one moiety at position 5 via a methylene bridge. The triazole ring is further linked via a thioether group to an acetamide backbone, which is N-substituted with a furan-2-ylmethyl group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N5O3S2/c25-24(26,27)15-5-3-6-16(11-15)32-20(13-31-18-8-1-2-9-19(18)37-23(31)34)29-30-22(32)36-14-21(33)28-12-17-7-4-10-35-17/h1-11H,12-14H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLUNPJTZXXOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound characterized by a complex structure that incorporates multiple bioactive moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a furan ring, a benzothiazole moiety, and a triazole structure, which are known for their biological significance. The presence of trifluoromethyl and thioether linkages enhances its pharmacological properties.

PropertyValue
Molecular FormulaC25H21N5O2S
Molecular Weight493.53 g/mol
IUPAC NameThis compound
CAS Number847402-02-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their function. This is particularly relevant in microbial systems where enzyme inhibition can disrupt cell wall synthesis.
  • Antimicrobial Activity : The benzothiazole and triazole rings play a crucial role in exhibiting antimicrobial properties. Studies have shown that compounds containing these moieties demonstrate significant activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : The structural components of the compound suggest potential anticancer activity. The triazole ring has been associated with cytotoxic effects in various cancer cell lines.

Biological Activity Studies

Several studies have assessed the biological activities of compounds structurally related to this compound.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of similar compounds against common pathogens. The results indicated that derivatives with the benzothiazole and triazole moieties exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1.0 to 10.0 µg/mL against various bacterial strains .

Anticancer Studies

In vitro cytotoxicity assays demonstrated that compounds containing the triazole ring showed IC50 values in the low micromolar range against several cancer cell lines, suggesting significant anticancer potential . For example, a related compound exhibited an IC50 of 1.61 µg/mL against A431 cells .

Case Studies

  • Case Study on Antimicrobial Activity : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The study found that the compound had a notable antibacterial effect, with a MIC value of 5 µg/mL for both bacterial strains .
  • Case Study on Anticancer Activity : Another investigation focused on the effects of a similar triazole-containing compound on human breast cancer cells (MCF7). The study reported an IC50 value of 0.75 µM, indicating potent cytotoxicity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles and thiazoles exhibit significant antimicrobial properties. For instance, compounds similar to N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide have been shown to inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, similar compounds have been evaluated for their effects on breast cancer cell lines, demonstrating promising results in reducing cell viability .

Anti-inflammatory Properties

In silico studies have indicated that compounds with similar structural features may serve as inhibitors of inflammatory pathways. Molecular docking studies suggest that these compounds can effectively bind to targets involved in inflammation, such as 5-lipoxygenase .

Organic Electronics

The unique electronic properties of compounds containing furan and triazole rings make them suitable for applications in organic electronics. Their ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Synthesis and Characterization

A study detailed the synthesis of a related compound through a multi-step process involving the reaction of furan derivatives with thiadiazoles and triazoles. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structures and purity .

Biological Testing

In a comprehensive study on the biological activities of similar compounds, researchers evaluated their antimicrobial efficacy against multiple pathogens using standard disk diffusion methods. The results indicated that certain derivatives exhibited significant inhibitory zones compared to control groups .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows established routes for triazole-thioacetamides, involving cyclocondensation of thiosemicarbazides and subsequent alkylation .
  • Structure-Activity Relationships (SAR) :
    • Substitution at triazole-5 with aromatic heterocycles (e.g., benzo[d]thiazol-2-one, pyrazole) correlates with improved target binding.
    • Electron-withdrawing groups (CF₃, Cl) enhance stability but may reduce solubility.

Q & A

Q. What are the standard synthetic routes for preparing triazole-thioacetamide derivatives like this compound?

The synthesis typically involves nucleophilic substitution reactions. For example, a thiol group on a triazole core reacts with chloroacetamide derivatives under alkaline conditions. A general protocol includes refluxing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide in ethanol and aqueous KOH, followed by precipitation and recrystallization . Characterization is performed via NMR, melting point analysis, and TLC to confirm purity .

Q. How are structural and purity assessments conducted for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 400 MHz in DMSO-d₆) is used to confirm substituent positions and molecular integrity. Thin-layer chromatography (TLC) on silica gel plates verifies purity, while melting point determination ensures consistency with literature values .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Anti-exudative or anticancer activity can be evaluated using cell-based assays. For instance, compounds are tested against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays to measure cytotoxicity. Anti-inflammatory activity may involve lipoxygenase inhibition assays .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol or ethanol-DMF mixtures are commonly used due to the compound’s moderate solubility. Recrystallization is performed at 4°C after heating to dissolve precipitates, followed by filtration and drying under vacuum .

Q. How is the trifluoromethylphenyl group stabilized during synthesis?

The electron-withdrawing trifluoromethyl group is stabilized using mild alkaline conditions (e.g., KOH) to prevent dehalogenation. Reaction temperatures are kept below 80°C to avoid decomposition .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

Optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of triazole-thione to chloroacetamide) and use phase-transfer catalysts like tetrabutylammonium bromide. Microwave-assisted synthesis may reduce reaction time from hours to minutes .

Q. What strategies address conflicting biological activity data across studies?

Replicate assays under standardized conditions (e.g., identical cell lines and incubation times). Use orthogonal assays (e.g., apoptosis markers alongside cytotoxicity) to confirm mechanisms. Cross-reference degradation studies (e.g., mass balance analysis in Table 1 of ) to rule out impurity interference.

Q. How can computational methods guide SAR studies?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking identifies binding affinities with target proteins (e.g., COX-2 or EGFR). MD simulations assess stability in biological environments .

Q. What advanced analytical techniques resolve structural ambiguities?

High-resolution mass spectrometry (HR-MS) confirms molecular formulas. X-ray crystallography provides 3D structural data, while 2D NMR (e.g., HSQC, HMBC) clarifies proton-carbon correlations in complex regions like the triazole-thiazole junction .

Q. How are solubility challenges mitigated in formulation studies?

Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Prodrug strategies, such as esterification of the acetamide group, enhance bioavailability. Micellar encapsulation with poloxamers improves aqueous dispersion .

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